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molecular formula C5H3BrO3 B1281050 4-Bromo-2-furoic acid CAS No. 3439-02-9

4-Bromo-2-furoic acid

Cat. No. B1281050
M. Wt: 190.98 g/mol
InChI Key: QALYBHRYGIXHOF-UHFFFAOYSA-N
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Patent
US07265131B2

Procedure details

A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer, and reflux condenser was charged with 4,5-dibromofuran-2-carboxylic acid (34.3 g, 127 mmol), H2O (100 mL), and HOAc (25 mL). The third neck of the flask was stoppered and the suspension was heated to reflux with a temperature controlled heating mantle held at 125-130° C. Zn dust (15.0 g, 229 mmol) (previously ground in a mortar and pestle to break up lumps) was added portionwise over 50 minutes. Subsequent portions are added after most of the previously added portion has disappeared. After the first portions of the Zn were added, all of the 4,5-dibromofuran-2-carboxylic acid dissolved to give a pale brown solution. Near the end of the Zn addition a white solid began to appear in the reaction flask. Ten minutes after the conclusion of the zinc addition a thick white slurry had formed. HPLC analysis of the reaction slurry after 15 minutes indicated nearly complete consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product. After 40 minutes, heating was discontinued, and the white slurry was allowed to cool to ambient temperature. After cooling to ambient temperature the reaction slurry was diluted with cold H2O (100 mL), cooled in an ice bath, and then filtered. The solids were rinsed with cold H2O, dried on the filter, and the resulting damp solids were dissolved in warm acetone (1.6 L). The resulting solution was filtered to remove residual zinc dust, and then concentrated under reduced pressure to afford a white solid. The resulting solid was broken up with a spatula and pumped down under high vacuum to afford an off-white powder. 1H NMR analysis of the material (DMSO-d6) showed it to be quite pure but to contain H2O. The solids were suspended in toluene (˜1 L) and heated to reflux in a flask fitted with a condenser and a Dean-Stark trap. The suspension was heated at reflux for ˜1 hour at which time less than 1 mL of H2O had collected in the trap. The suspension was cooled, and concentrated under reduced pressure to afford 4-bromo furan-2-carboxylic acid as a-white powdery solid. 1H-NMR (400 MHz, DMSOd6): δ 7.96 (1H, d, J=0.8 Hz), 7.04 (1H, d, J=0.8 Hz).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
34.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1Br.O.CC(O)=O>C1(C)C=CC=CC=1.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
34.3 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a temperature
TEMPERATURE
Type
TEMPERATURE
Details
controlled heating mantle
CUSTOM
Type
CUSTOM
Details
held at 125-130° C
ADDITION
Type
ADDITION
Details
was added portionwise over 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
Subsequent portions are added after most of the previously added portion
CUSTOM
Type
CUSTOM
Details
to give a pale brown solution
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction slurry
ADDITION
Type
ADDITION
Details
was diluted with cold H2O (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were rinsed with cold H2O
CUSTOM
Type
CUSTOM
Details
dried on the filter
DISSOLUTION
Type
DISSOLUTION
Details
the resulting damp solids were dissolved in warm acetone (1.6 L)
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove residual zinc dust
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
to afford an off-white powder
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
CUSTOM
Type
CUSTOM
Details
had collected in the trap
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(OC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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